molecular formula C16H30O2 B093339 2,15-Hexadecanedione CAS No. 18650-13-0

2,15-Hexadecanedione

Cat. No. B093339
CAS RN: 18650-13-0
M. Wt: 254.41 g/mol
InChI Key: ANOHLAYDIMKILU-UHFFFAOYSA-N
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Patent
US05120880

Procedure details

38 g of hexadeca-5,11-diene-2,15-dione (0.152 mole) were dissolved in 200 ml of ethyl acetate and hydrogenated at 50° C. under standard conditions using 1.9 g of 10% strength Pd/C. Recrystallization from petroleum ether gave 25.8 g of a 97% strength hexadecane-2,15-dione of melting point 80° C. The yield was thus 66% of theory.
Name
hexadeca-5,11-diene-2,15-dione
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:18])[CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16]>C(OCC)(=O)C.[Pd]>[CH3:16][C:15](=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2](=[O:18])[CH3:1]

Inputs

Step One
Name
hexadeca-5,11-diene-2,15-dione
Quantity
38 g
Type
reactant
Smiles
CC(CCC=CCCCCC=CCCC(C)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCCCCCCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.